
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate is a chemical compound belonging to the pyrazoline family Pyrazolines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with an appropriate α,β-unsaturated ester under acidic or basic conditions to form the pyrazoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazolines, pyrazoles, and dihydropyrazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to neuroprotective effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Another pyrazoline derivative with similar structural features.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with notable biological activities.
Uniqueness
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
Número CAS |
114390-44-2 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(2-phenyl-3,4-dihydropyrazol-5-yl) 2-methylpropanoate |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)13(16)17-12-8-9-15(14-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
UQYZIPUXJMRPGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1=NN(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


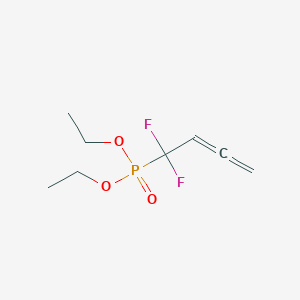
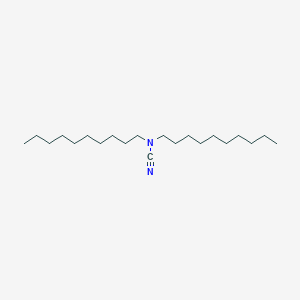
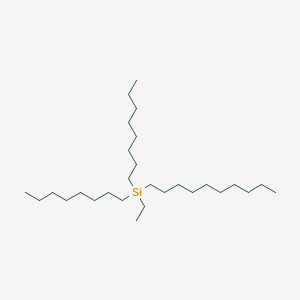
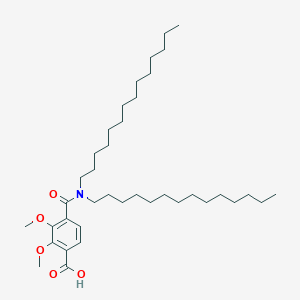
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)

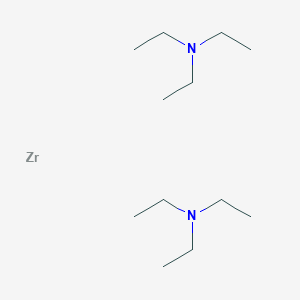
methanone](/img/structure/B14290381.png)
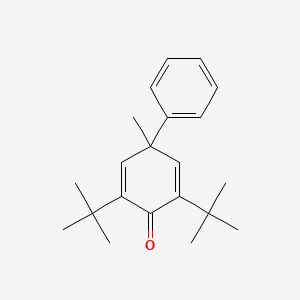
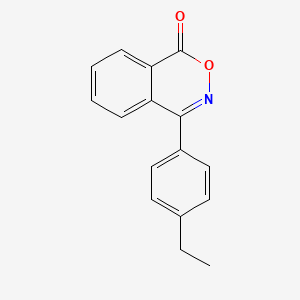

![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
